2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide physical properties
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide physical properties
An In-depth Technical Guide to the Physical Properties of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is a substituted acetamide derivative with potential applications in medicinal chemistry and drug development. The N-substituted acetamide moiety is a significant pharmacophore that can influence a molecule's physicochemical properties, such as lipophilicity and bioavailability.[1][2] Understanding the physical properties of this compound is fundamental for its handling, formulation, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide and details the experimental protocols for their determination.
Chemical Identity and Core Properties
A precise understanding of the chemical identity is the foundation for all further physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide | N/A |
| Molecular Formula | C₁₃H₁₆N₂O | [3] |
| Molecular Weight | 216.28 g/mol | [3] |
| Physical Form | Solid | [3] |
| MDL Number | MFCD02177236 | [3] |
| PubChem Substance ID | 329795071 | [3] |
Structural Representation:
SMILES string: CC(NC(CC#N)=O)C1=CC=C(CC)C=C1[3]
InChI key: RRGIPXOTKKBHCS-UHFFFAOYSA-N[3]
Experimentally Determined Physical Properties: A Methodological Approach
While specific, experimentally verified data for 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is not widely available in the public domain, this section outlines the authoritative, field-proven methodologies for determining its key physical properties.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4]
Experimental Protocol: Capillary Method using a Mel-Temp Apparatus
This method is a standard for accurate melting point determination and relies on indirect heating of a small sample in a capillary tube.[5]
Step-by-Step Methodology:
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Sample Preparation:
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Place a small amount of finely powdered 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide onto a clean, dry watch glass.
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Jab the open end of a capillary tube into the powder to collect a small amount of the sample.
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Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[4][5]
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-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of the Mel-Temp apparatus.
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Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Approximate Melting Point Determination:
-
If the melting point is unknown, a rapid determination is performed first. Heat the sample at a fast rate (e.g., 10°C/min) to find an approximate melting range.[4]
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[5]
-
Use a fresh sample in a new capillary tube.
-
Heat the sample rapidly until the temperature is about 10-15°C below the approximate melting point.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[6]
-
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate temperature reading.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility Profile
Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation. A systematic approach is used to classify a compound's solubility based on its behavior in a series of solvents of varying polarity and pH.[7]
Experimental Protocol: Systematic Solubility Testing
This protocol uses a sequence of solvents to determine the solubility class of an organic compound.[8]
Step-by-Step Methodology:
-
Water Solubility:
-
Solubility in 5% NaOH:
-
If the compound is insoluble in water, add 25 mg to a new test tube.
-
Add 0.75 mL of 5% aqueous NaOH solution in portions, shaking well.
-
Solubility in NaOH suggests the presence of an acidic functional group.[8]
-
-
Solubility in 5% NaHCO₃:
-
Solubility in 5% HCl:
-
If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl.[8]
-
Add 25 mg of the compound to a test tube, followed by 0.75 mL of 5% HCl in portions, with vigorous shaking.
-
Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.
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Predicted Solubility of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide:
-
The presence of the amide and nitrile groups provides some polarity.
-
The ethylphenyl group is nonpolar and will decrease water solubility.
-
The amide group is generally neutral, and the nitrile group is not significantly acidic or basic.
-
Therefore, the compound is expected to be largely insoluble in water, 5% NaOH, and 5% HCl, placing it in the neutral compound class.
Logical Flow for Solubility Classification
Caption: Decision tree for the systematic classification of organic compound solubility.
Spectroscopic Characterization
While specific spectra for this compound are not available in the provided search results, the following spectroscopic techniques are essential for structural confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the ethyl group protons, the aromatic protons, the methine proton adjacent to the nitrogen, and the methylene protons of the acetamide group.
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Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic peaks would include a nitrile (C≡N) stretch (around 2250 cm⁻¹) and an amide C=O stretch (around 1650 cm⁻¹).
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Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. The molecular ion peak would be expected at m/z = 216.28.
Safety and Handling
Based on available data, 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide should be handled with appropriate care.
-
GHS Classification: GHS07 (Exclamation mark)[3]
-
Signal Word: Warning[3]
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Hazard Statement: H302 - Harmful if swallowed[3]
-
Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
-
Storage: Store as a combustible solid.[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
References
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
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2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide. (n.d.). SpectraBase. Retrieved from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Athabasca University. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). University of Technology. Retrieved from [Link]
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2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide | C13H16N2O | CID 4181715. (n.d.). PubChem. Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016, June 16). PubMed Central. Retrieved from [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved from [Link]
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